Benz[f]isoquinoline
Overview
Description
Benz[f]isoquinoline is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to an isoquinoline structure. This compound is part of the larger family of isoquinolines, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Pomeranz-Fritsch Reaction: This method involves the cyclization of benzaldehyde and aminoacetoaldehyde diethyl acetal in an acidic medium to form isoquinoline derivatives.
Schlittler-Müller Modification: This modification uses benzylamine and glyoxal acetal to produce isoquinoline derivatives under acidic conditions.
Palladium-Catalyzed Coupling: A palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization provides isoquinolines in excellent yields.
Industrial Production Methods:
Coal Tar Extraction: Isoquinoline was first isolated from coal tar by fractional crystallization of the acid sulfate. This method exploits the basicity difference between isoquinoline and quinoline.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like nitric acid and sulfuric acid are used for nitration and sulfonation reactions.
Major Products:
Oxidation: Produces isoquinoline N-oxide derivatives.
Reduction: Yields tetrahydroisoquinoline derivatives.
Substitution: Results in nitroisoquinoline and sulfoisoquinoline derivatives.
Chemistry:
- Isoquinoline derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry .
Biology:
- Isoquinoline alkaloids exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Medicine:
- Isoquinoline derivatives are used in the development of pharmaceuticals, such as antimalarial drugs and central nervous system stimulants .
Industry:
Mechanism of Action
Target of Action
Benz[f]isoquinoline, also known as Benzo[f]isoquinoline, is a type of isoquinoline, a class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring . .
Mode of Action
Isoquinoline derivatives have been noted for their broad spectrum of bioactivity , suggesting that they interact with multiple targets in the body.
Biochemical Pathways
This compound is a type of Benzylisoquinoline alkaloid (BIA), a structurally diverse group of plant specialized metabolites . Although the ecophysiological functions of most BIAs are unknown, the medicinal properties of many compounds have been exploited for centuries
Pharmacokinetics
At least 38 isoquinoline-based therapeutic drugs are in clinical application or clinical trials, and their chemical structure and pharmacokinetics are described in detail . .
Result of Action
Isoquinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour . The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
Action Environment
It’s worth noting that the synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . This suggests that the action environment, including the conditions under which this compound is synthesized and administered, could potentially influence its action and efficacy.
Comparison with Similar Compounds
Properties
IUPAC Name |
benzo[f]isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-2-4-12-10(3-1)5-6-11-9-14-8-7-13(11)12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXCGCPMGZBMLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177436 | |
Record name | Benz(f)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229-67-4 | |
Record name | Benz(f)isoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000229674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benz(f)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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